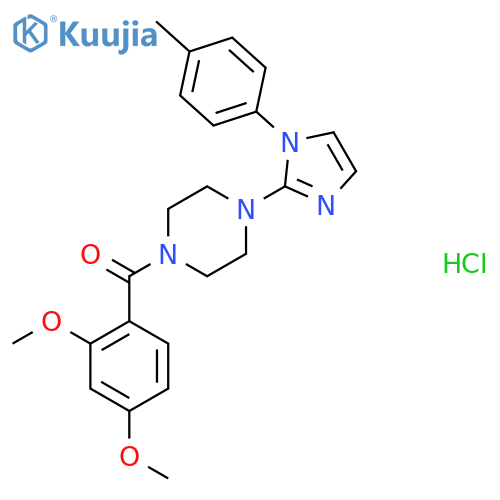

Cas no 1190000-24-8 (1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride)

1190000-24-8 structure

商品名:1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride

1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride

- 1190000-24-8

- (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- 1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride

- F5095-0335

- (2,4-dimethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride

- AKOS026685170

- VU0635004-1

-

- インチ: 1S/C23H26N4O3.ClH/c1-17-4-6-18(7-5-17)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)20-9-8-19(29-2)16-21(20)30-3;/h4-11,16H,12-15H2,1-3H3;1H

- InChIKey: LMXHTFVAQFFNTR-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C(C1C=CC(=CC=1OC)OC)N1CCN(C2=NC=CN2C2C=CC(C)=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 442.1771684g/mol

- どういたいしつりょう: 442.1771684g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 561

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.8Ų

1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5095-0335-4mg |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0335-3mg |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0335-10μmol |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0335-20μmol |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0335-50mg |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0335-2mg |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0335-5mg |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0335-1mg |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0335-20mg |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0335-25mg |

1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |

1190000-24-8 | 25mg |

$109.0 | 2023-09-10 |

1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1190000-24-8 (1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride) 関連製品

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 4770-00-7(3-cyano-4-nitroindole)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量